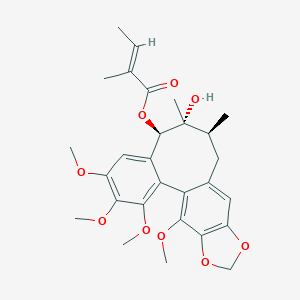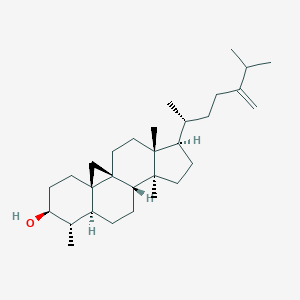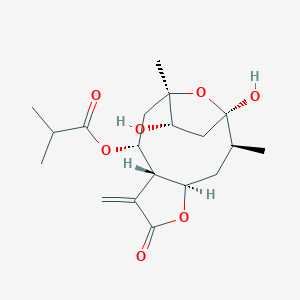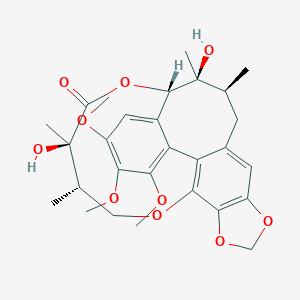
Seneciphyllinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Seneciphyllinine is a pyrrolizidine alkaloid derived from the plant Gynura japonica. It is known for its hepatotoxic properties, meaning it can cause liver damage. The compound has a molecular formula of C20H25NO6 and a molecular weight of 375.42 g/mol .
科学的研究の応用
Seneciphyllinine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.
Biology: Studied for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
Seneciphyllinine exerts its effects primarily through the induction of apoptosis and autophagy in liver cells. The compound increases the activities of enzymes such as epoxide hydrolase and glutathione-S-transferase while reducing the activity of cytochrome P-450 and related monooxygenases. This dual action leads to cell death and liver toxicity .
Similar Compounds:
Senecionine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.
Monocrotaline: Known for its toxic effects on the liver and lungs.
Clivorine: Exhibits both apoptotic and autophagic effects on liver cells.
Uniqueness of this compound: this compound is unique due to its specific molecular structure and the distinct pathways it affects in liver cells. Its ability to induce both apoptosis and autophagy sets it apart from other similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: Seneciphyllinine is typically extracted from the roots of Gynura japonica. The extraction process involves several stages, including sample preparation, extraction, and cleanup. The preparation process can include cutting the herbal product or homogenizing/pulverizing frozen or dried material to increase the surface area for extraction .
Industrial Production Methods: The industrial production of this compound involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified and crystallized to achieve the desired purity level .
化学反応の分析
Types of Reactions: Seneciphyllinine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Seneciphyllinine involves the conversion of L-phenylalanine to the desired compound through a series of chemical reactions.", "Starting Materials": [ "L-phenylalanine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Methyl iodide", "Acetone", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "1. Conversion of L-phenylalanine to L-phenylalanine methyl ester using methanol and hydrochloric acid.", "2. Reduction of L-phenylalanine methyl ester to L-phenylalanine using sodium borohydride.", "3. Protection of the amino group in L-phenylalanine using acetic anhydride and sodium acetate to form N-acetyl-L-phenylalanine.", "4. Conversion of N-acetyl-L-phenylalanine to N-acetyl-L-phenylalanine methyl ester using methyl iodide and sodium carbonate.", "5. Hydrolysis of N-acetyl-L-phenylalanine methyl ester to N-acetyl-L-phenylalanine using sodium hydroxide.", "6. Cyclization of N-acetyl-L-phenylalanine using acetic acid to form 1,2,3,4-tetrahydroisoquinoline.", "7. Oxidation of 1,2,3,4-tetrahydroisoquinoline using chloroform and sodium bicarbonate to form Seneciphyllinine.", "8. Purification of Seneciphyllinine using ethyl acetate and water." ] } | |
CAS番号 |
90341-45-0 |
分子式 |
C20H25NO6 |
分子量 |
375.4 g/mol |
IUPAC名 |
[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1 |
InChIキー |
CTCKXBIRQMSUIU-HPNKAZLSSA-N |
異性体SMILES |
C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |
正規SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |
外観 |
Oil |
同義語 |
seneciphyllinine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?
A2: While both this compound and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. this compound N-oxide, the N-oxide form of this compound, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between this compound N-oxide and Seneciphylline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)



![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)


